

# (4S)-Brivaracetam-d7 CAS number and molecular weight

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## Compound of Interest

Compound Name: (4S)-Brivaracetam-d7

Cat. No.: B1153076

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## An In-depth Technical Guide to (4S)-Brivaracetam-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4S)-Brivaracetam-d7**, the deuterated analog of the antiepileptic drug Brivaracetam. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

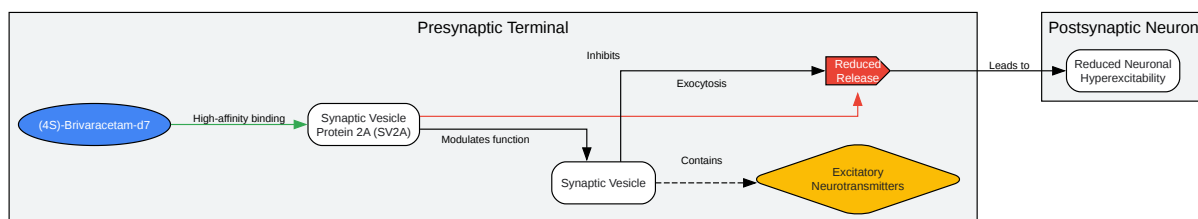
## Core Compound Data

**(4S)-Brivaracetam-d7** is the isotopically labeled version of (4S)-Brivaracetam, an isomer of the racetam derivative Brivaracetam.<sup>[1]</sup> As a labeled analog, it serves as a valuable tool in pharmacokinetic and metabolic studies. The core quantitative data for this compound are summarized below.

Property	Value	Reference
CAS Number	357336-19-7, 1202896-51-2	[1][2]
Molecular Weight	219.332 g/mol	[3]
Molecular Formula	C <sub>11</sub> D <sub>7</sub> H <sub>13</sub> N <sub>2</sub> O <sub>2</sub>	[3]
Synonyms	(alphaS,4S)-alpha-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide-d7, (2S)-2-[(4S)-2-Oxo-4-(2H7)propyl-1-pyrrolidiny]butanamide, [2H7]-Brivaracetam	[1][2]

## Mechanism of Action

Brivaracetam's primary mechanism of action is its high-affinity and selective binding to the synaptic vesicle glycoprotein 2A (SV2A).[4][5][6] SV2A is a crucial protein in the regulation of neurotransmitter release.[7] By binding to SV2A, Brivaracetam is thought to modulate synaptic transmission and reduce neuronal hyperexcitability that leads to seizures.[4][7] Brivaracetam exhibits a 20-fold greater affinity for SV2A compared to its predecessor, Levetiracetam.[5] Some studies also suggest a weak inhibitory effect on voltage-gated sodium channels, which may contribute to its anticonvulsant properties.[7]



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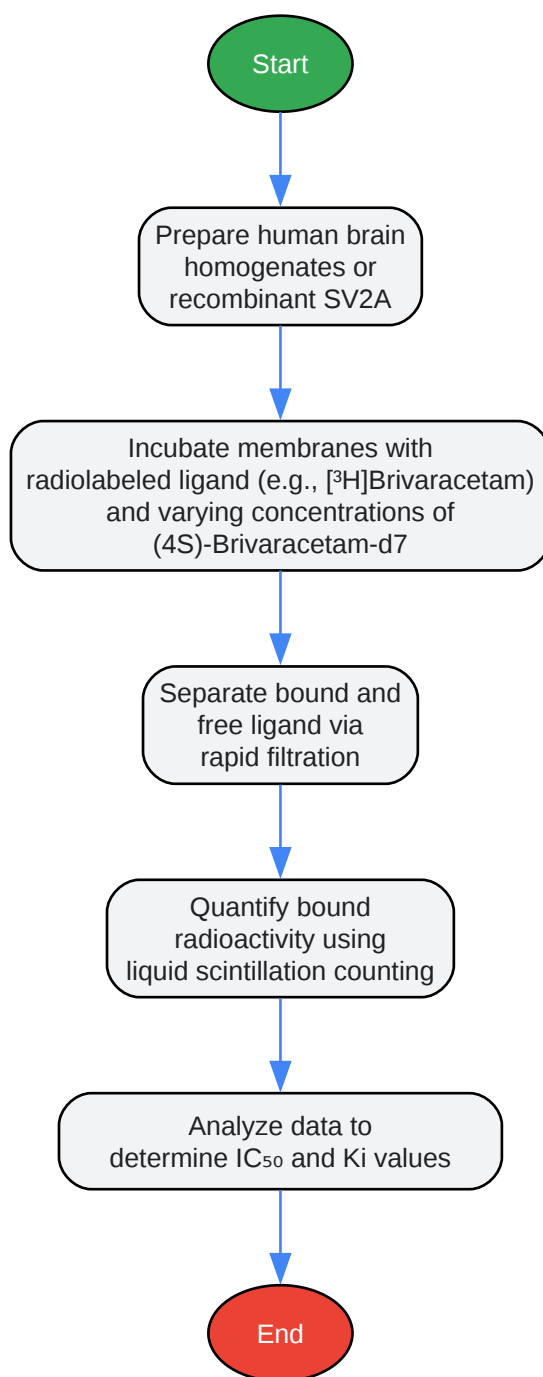
Brivaracetam's proposed mechanism of action at the presynaptic terminal.

## Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be illustrative and may require optimization based on specific laboratory conditions.

### SV2A Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of **(4S)-Brivaracetam-d7** to the SV2A protein.



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Workflow for an SV2A competitive binding assay.

#### Methodology:

- Membrane Preparation: Human brain tissue or cells expressing recombinant human SV2A are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to

isolate the membrane fraction.

- Incubation: The membranes are incubated with a fixed concentration of a radiolabeled SV2A ligand (e.g., [<sup>3</sup>H]Brivaracetam) and a range of concentrations of the unlabeled test compound **((4S)-Brivaracetam-d7)**.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
- Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). The binding affinity (K<sub>i</sub>) can then be calculated using the Cheng-Prusoff equation.

## Pharmacokinetic Study in a Rodent Model

This protocol describes a typical pharmacokinetic study to evaluate the absorption, distribution, metabolism, and excretion (ADME) of **((4S)-Brivaracetam-d7)** in rats.

Methodology:

- Animal Dosing: A cohort of male Sprague-Dawley rats is administered a single oral dose of **((4S)-Brivaracetam-d7)**.
- Sample Collection: Blood samples are collected at various time points post-dosing via tail vein or jugular vein cannulation. Urine and feces can also be collected over a specified period.
- Sample Processing: Plasma is separated from the blood samples by centrifugation. All samples are stored at -80°C until analysis.
- Bioanalysis: The concentration of **((4S)-Brivaracetam-d7)** and its potential metabolites in the plasma, urine, and feces is determined using a validated liquid chromatography-tandem

mass spectrometry (LC-MS/MS) method.

- Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to maximum concentration), AUC (area under the curve), and elimination half-life.

## Pharmacokinetics and Metabolism

Brivaracetam is rapidly and almost completely absorbed after oral administration, exhibiting linear pharmacokinetics.[4][8] It has a low plasma protein binding of less than 20% and an elimination half-life of approximately seven to eight hours.[4] The primary route of metabolism is through hydrolysis of the acetamide group, with a secondary pathway involving hydroxylation mediated by the CYP2C19 enzyme.[4] Due to the deuterium labeling, **(4S)-Brivaracetam-d7** is expected to exhibit a kinetic isotope effect, potentially leading to a slower rate of metabolism and altered pharmacokinetic profile compared to the unlabeled compound. This makes it an ideal internal standard for bioanalytical methods.

## Clinical Significance

Brivaracetam is approved as an adjunctive therapy for partial-onset seizures in adults and children.[9][10] Clinical trials have demonstrated its efficacy in reducing seizure frequency with a favorable safety profile.[9][11] The most common adverse effects include somnolence, dizziness, and fatigue.[4] The use of **(4S)-Brivaracetam-d7** in clinical research is primarily for quantitative analysis in pharmacokinetic and drug metabolism studies, ensuring accurate measurement of the active drug in biological matrices.

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